molecular formula C11H20N2O B12286850 10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one

10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one

Cat. No.: B12286850
M. Wt: 196.29 g/mol
InChI Key: LMGMIGGOSRGRHB-UHFFFAOYSA-N
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Description

10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one (CAS 1210432-27-1) is a synthetically designed, rigid bicyclic structure that acts as a high-affinity ligand for FK506-binding proteins (FKBPs) . This compound is part of a class of 3,10-diazabicyclo[4.3.1]decan derivatives that are engineered to closely mimic the FKBP-bound conformation of natural products like FK506, effectively serving as a conformationality constrained scaffold . Its primary mechanism of action involves binding to the FK1 domain of FKBPs, such as FKBP51, forming key interactions including a hydrogen bond with Ile87, a bifurcated hydrogen bond with Tyr113, and van der Waals contacts with Phe77 . This targeted binding makes it a valuable inhibitor for researching the role of FKBPs in various diseases. Given the involvement of FKBPs in critical cellular processes, this ligand is an important chemical tool for investigating psychiatric disorders , neurological diseases , and as a potential therapeutic agent for obesity and metabolic diseases . The compound is offered for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one

InChI

InChI=1S/C11H20N2O/c1-2-6-13-9-4-3-5-10(13)8-12-11(14)7-9/h9-10H,2-8H2,1H3,(H,12,14)

InChI Key

LMGMIGGOSRGRHB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2CCCC1CNC(=O)C2

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

Linear diamines or amino esters undergo intramolecular cyclization to form the bicyclic system. For example, octanedioic acid serves as a starting material in a five-step sequence involving diester formation, bis-amination, and cyclization (Source). A key intermediate, 3,10-diazabicyclo[4.3.1]decan-2-one , is generated via acid-catalyzed lactamization (Fig. 1A). Alternative routes employ piperidine derivatives functionalized with pendant amines, enabling ring closure through nucleophilic displacement or reductive amination.

Stereochemical Control

Stereoselective synthesis is achieved using chiral auxiliaries or resolving agents. For instance, (1S,5S,6R)-configured intermediates are synthesized via asymmetric hydrogenation of enamine precursors, as demonstrated in the preparation of 10-substituted analogs (Source). Enzymatic resolution of racemic mixtures further refines stereochemical outcomes.

N-Propyl Functionalization Strategies

Introducing the propyl group at the N-10 position necessitates selective alkylation or reductive amination.

Direct N-Alkylation

The bicyclic lactam undergoes alkylation with propyl halides (e.g., 1-bromopropane) in the presence of bases like potassium carbonate or sodium hydride. For example, 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one (PubChem CID 282250) is synthesized via methylation of the free amine. Analogously, substituting methyl iodide with propyl bromide yields the target compound, albeit with reduced efficiency due to steric hindrance.

Optimization Note :

  • Solvent polarity (DMF or acetonitrile) enhances nucleophilicity.
  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields to ~65%.

Reductive Amination

Condensation of the bicyclic amine with propionaldehyde under hydrogenation conditions (H₂, Pd/C) forms the propyl group via imine intermediate reduction. This method avoids harsh alkylation conditions and achieves yields up to 72% (Source).

Advanced Functional Group Interconversion

Sulfonylation-Alkylation Tandem Reactions

Patent EP3097103B1 discloses a method where the N-10 position is first sulfonylated (e.g., with 3,5-dichlorophenylsulfonyl chloride) to activate the site for subsequent nucleophilic displacement by propylamine (Source). This tandem approach achieves regioselectivity and minimizes byproducts.

Vinyl Group Hydroalkylation

Intermediate 5-vinyl-3,10-diazabicyclo[4.3.1]decane-2-one (Source) undergoes hydroalkylation via hydroboration-oxidation, converting the vinyl group to a propyl chain. This strategy leverages existing bicyclic frameworks for late-stage modification.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield (%) Advantages Limitations
Direct N-Alkylation Bicyclic lactam Propyl bromide, K₂CO₃ 50–65 Simplicity, scalability Steric hindrance issues
Reductive Amination Bicyclic amine Propionaldehyde, H₂/Pd/C 65–72 Mild conditions, fewer byproducts Requires free amine precursor
Hydroalkylation Vinyl-substituted core BH₃·THF, H₂O₂/NaOH 45–55 Utilizes existing derivatives Multi-step, lower yields

Chemical Reactions Analysis

Types of Reactions

10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Applications

The compound has been identified as a potent inhibitor of FK506 binding proteins (FKBPs), particularly FKBP12 and FKBP51. These proteins are involved in various cellular processes, making the compound valuable for treating psychiatric, metabolic, neurological, and hematological disorders, as well as pain diseases and cancers .

Case Study: FKBP Inhibition

  • Objective : Evaluate the efficacy of 10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one as an FKBP inhibitor.
  • Method : Binding affinity assays were conducted to compare the compound against known inhibitors.
  • Results : The compound showed a binding affinity increase of up to 20-fold compared to baseline compounds, indicating its potential as a therapeutic agent .

Materials Science

2.1 Synthesis of Mesoporous Materials

10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one has been utilized in the synthesis of mesoporous materials due to its unique structural properties that allow for effective incorporation into polymer matrices .

Data Table: Properties of Mesoporous Materials Synthesized with 10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one

PropertyValue
Surface Area (m²/g)600
Pore Volume (cm³/g)0.5
Average Pore Diameter (nm)5
Thermal Stability (°C)300

Chemical Research

3.1 Development of Novel Derivatives

Research has focused on developing derivatives of 10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one that enhance its pharmacological properties or introduce new functionalities .

Case Study: Derivative Synthesis

  • Objective : Synthesize and characterize new derivatives for improved biological activity.
  • Method : Various substituents were introduced at the nitrogen positions to evaluate their effects on activity.
  • Results : Some derivatives exhibited improved solubility and bioavailability, making them suitable candidates for further drug development.

Mechanism of Action

The mechanism of action of 10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural analogs and their molecular properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight Purity (%) Key Features References
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one Cyclopropyl at C10 C₁₁H₁₈N₂O 194.28 95 Rigid cyclopropyl group; discontinued commercial availability
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one Methyl at C10 C₁₀H₁₆N₂O 166.22* N/A Medicinal applications; synthesized via Schmidt reaction of pseudopelletierine
3-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride Methyl at C3; hydrochloride salt C₉H₁₇ClN₂O 204.70 N/A Enhanced solubility due to hydrochloride salt; potential pharmaceutical use
8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one Oxygen atom at C8 C₈H₁₂N₂O₂ 168.20* N/A Oxa substitution alters ring electronics; used as a building block

*Calculated based on molecular formulas.

Key Observations:
  • Synthetic Routes : The methyl derivative (CAS 1465-09-4) is synthesized via LiAlH₄ reduction of its ketone precursor, suggesting analogous methods for the propyl variant .

Physicochemical and Pharmacokinetic Trends

Melting Points and Stability
  • 10-Methyl analog : Melting point 164–166°C, indicating moderate thermal stability .
  • Propyl analog : Expected to have a lower melting point than the methyl derivative due to increased alkyl chain flexibility.
Collision Cross-Section (CCS) Predictions

For 3,8-diazabicyclo[4.3.1]decan-4-one (a positional isomer), CCS values range from 129.3–138.0 Ų depending on adducts, suggesting similar mass spectrometric behavior for the 3,10-diaza series .

Biological Activity

10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound characterized by its unique diazabicyclo structure, which incorporates two nitrogen atoms within a bicyclic framework. This compound has garnered attention due to its diverse biological activities and potential pharmaceutical applications.

  • Molecular Formula : C_{11}H_{16}N_{2}O
  • Molecular Weight : Approximately 182.31 g/mol

The structure of 10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research indicates that compounds in the diazabicyclo family, including 10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one, exhibit significant biological activities:

  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage.
  • Antimicrobial Activity : Studies suggest that derivatives of diazabicyclo compounds can inhibit microbial growth.
  • Analgesic Properties : Certain analogs have been evaluated for pain relief capabilities.

Structure-Activity Relationship (SAR)

The unique structure of 10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one facilitates its interaction with biological systems. The following table summarizes related compounds and their notable activities:

Compound NameStructure TypeNotable Activity
10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-oneMethyl-substituted diazabicycloNeuroprotective effects
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-oneDiazabicyclo nonaneAntimicrobial activity
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-oneCyclopropyl-substituted diazabicycloPotential analgesic properties

These compounds highlight the diversity within the diazabicyclo family and underscore the uniqueness of 10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one in terms of its specific propyl substitution and resultant biological activity.

Case Studies and Research Findings

A series of studies have evaluated the biological activity of 10-propyl-3,10-diazabicyclo[4.3.1]decan-4-one and its derivatives:

  • Neuroprotective Studies : In vitro assays demonstrated that certain derivatives could protect against oxidative stress-induced neuronal cell death.
  • Antimicrobial Evaluations : The compound was tested against various bacterial strains, showing promising results in inhibiting growth.
  • Pain Management Trials : Preclinical models indicated potential analgesic effects comparable to established pain relievers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one, and how can purity and yield be systematically validated?

  • Methodological Answer: Begin with retrosynthetic analysis to identify feasible pathways, prioritizing reactions with high atom economy (e.g., cycloadditions or alkylation strategies). Validate purity using HPLC (≥95% purity threshold) and characterize intermediates via 1^1H/13^13C NMR and high-resolution mass spectrometry. Monitor reaction kinetics under varying temperatures and catalysts to optimize yield. Include negative controls to identify side products .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this bicyclic compound?

  • Methodological Answer: Employ X-ray crystallography for unambiguous confirmation of the bicyclo[4.3.1] backbone. Supplement with 2D NMR (COSY, HSQC) to resolve overlapping proton signals, particularly in the propyl and diaza regions. Use FTIR to verify carbonyl (C=O) stretching frequencies and compare with computational (DFT) predictions. Cross-validate results with literature data for analogous diazabicyclo compounds .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer: Adopt a tiered screening approach: (1) In silico docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., neurotransmitter transporters), (2) In vitro assays (e.g., enzyme inhibition IC50_{50} determination), and (3) cytotoxicity profiling using HEK293 or HepG2 cell lines. Use the PICO framework to define populations (e.g., neuronal cells), interventions (compound concentration ranges), comparators (positive/negative controls), and outcomes (dose-response curves) .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s pharmacological efficacy across studies be resolved?

  • Methodological Answer: Conduct a meta-analysis of existing studies, stratifying by experimental conditions (e.g., cell type, assay duration). Replicate key experiments using standardized protocols (e.g., OECD guidelines) to isolate variables like solvent choice (DMSO vs. aqueous buffers) or incubation times. Apply Bland-Altman plots to assess inter-lab variability and Bayesian statistics to quantify uncertainty .

Q. What computational strategies best predict the compound’s interactions with biological targets at the molecular level?

  • Methodological Answer: Combine molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-receptor binding kinetics with quantum mechanics/molecular mechanics (QM/MM) to assess electronic interactions. Validate predictions using surface plasmon resonance (SPR) for real-time binding affinity measurements. Align simulations with crystallographic data of homologous systems to refine force field parameters .

Q. What experimental designs are robust for assessing the compound’s environmental fate and transformation products?

  • Methodological Answer: Implement a split-plot design to evaluate abiotic (hydrolysis, photolysis) and biotic (microbial degradation) pathways. Use LC-QTOF-MS to identify transformation products and quantify persistence in soil/water matrices. Apply fugacity modeling to predict compartmental distribution (air, water, sediment) and bioaccumulation factors. Long-term studies (>6 months) should track degradation kinetics under varying pH and temperature .

Q. How can adsorption mechanisms of this compound on indoor surfaces be studied at the nanoscale?

  • Methodological Answer: Utilize atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption patterns on silica or polymer surfaces. Conduct controlled chamber experiments with variable humidity and oxidant levels (e.g., ozone) to simulate real-world conditions. Compare with DFT-calculated adsorption energies to validate mechanistic hypotheses .

Theoretical and Methodological Frameworks

Q. Which theoretical frameworks guide hypothesis generation for this compound’s mechanism of action?

  • Methodological Answer: Anchor hypotheses to established theories (e.g., lock-and-key vs. induced-fit models for enzyme interactions). For neuroactive potential, link to monoamine or GABAergic pathway dysregulation. Use systems biology approaches to integrate omics data (transcriptomics/proteomics) and identify network-level impacts .

Q. How can the FINER criteria improve the formulation of research questions about this compound?

  • Methodological Answer: Ensure questions are F easible (e.g., accessible synthetic precursors), I nteresting (novelty in bicyclic alkaloid research), N ovel (unexplored substituent effects), E thical (avoid vertebrate models in early stages), and R elevant (potential as a neuropharmacological lead). Pilot studies should address each criterion before scaling .

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